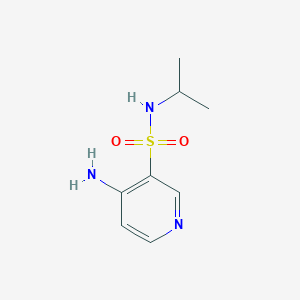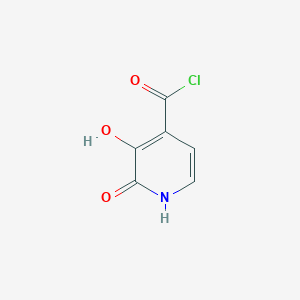
3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride is a heterocyclic compound that belongs to the pyridine family This compound is characterized by a pyridine ring with a hydroxyl group at the 3-position, a keto group at the 2-position, and a carbonyl chloride group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-2-oxo-1,2-dihydropyridine with thionyl chloride (SOCl₂) under reflux conditions. This reaction typically proceeds as follows:
Starting Material: 3-Hydroxy-2-oxo-1,2-dihydropyridine
Reagent: Thionyl chloride (SOCl₂)
Conditions: Reflux
Product: this compound
The reaction mechanism involves the substitution of the hydroxyl group with a chlorine atom, facilitated by the thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Oxidation Reactions: The hydroxyl group at the 3-position can be oxidized to form a keto group, resulting in the formation of 2,3-dioxo-1,2-dihydropyridine-4-carbonyl chloride.
Reduction Reactions: The keto group at the 2-position can be reduced to form a hydroxyl group, yielding 3-hydroxy-2-hydroxy-1,2-dihydropyridine-4-carbonyl chloride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). These reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Dioxo Compounds: Formed from oxidation reactions.
Hydroxy Compounds: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of the target enzyme or protein, resulting in various biological effects. The hydroxyl and keto groups also contribute to the compound’s reactivity and binding affinity to its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-1,2-dihydroquinoline-4-carboxylate: Similar in structure but contains a quinoline ring instead of a pyridine ring.
4-Hydroxy-2-quinolones: These compounds share the hydroxyl and keto groups but differ in the position of the carbonyl chloride group.
Pyridine Compounds: Various pyridine derivatives with different substituents at the 3- and 4-positions.
Uniqueness
3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride is unique due to the presence of the carbonyl chloride group at the 4-position, which imparts distinct reactivity and chemical properties
Propiedades
Fórmula molecular |
C6H4ClNO3 |
|---|---|
Peso molecular |
173.55 g/mol |
Nombre IUPAC |
3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride |
InChI |
InChI=1S/C6H4ClNO3/c7-5(10)3-1-2-8-6(11)4(3)9/h1-2,9H,(H,8,11) |
Clave InChI |
GREHRZJSDMWEMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=O)C(=C1C(=O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-hydroxy-3-phenyl-7H-thieno[2,3-b]pyridin-6-one](/img/structure/B8641241.png)
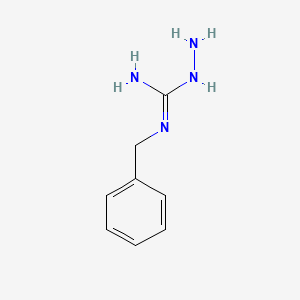
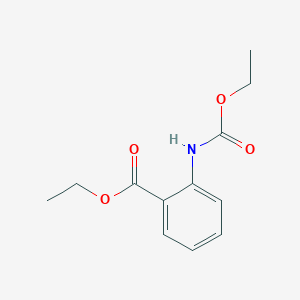

![2-[4-(4-Morpholinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8641269.png)
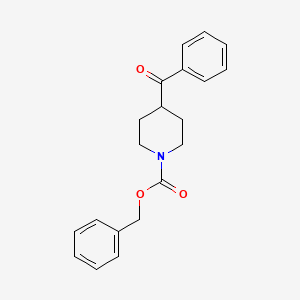
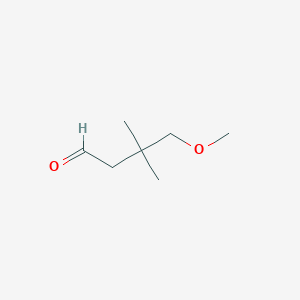

![3-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}-N,N-dimethylpropanamide](/img/structure/B8641285.png)


